Product packaging for Deoxygambogenin(Cat. No.:CAS No. 173614-93-2)

Deoxygambogenin

Cat. No.: B3034424
CAS No.: 173614-93-2
M. Wt: 600.8 g/mol
InChI Key: BYSLEZZCJZXNQG-FZHSXGHWSA-N
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Description

Historical Context and Isolation of Deoxygambogenin

The history of this compound is intrinsically linked to the study of gamboge, a bright yellow resin obtained from trees of the Garcinia genus, most notably Garcinia hanburyi. Gamboge has been used for centuries as a pigment in art and as a component in traditional medicine. The chemical investigation of this resin led to the isolation and identification of a variety of prenylated caged xanthones.

The isolation of this compound and its congeners from gamboge resin is a multi-step process. A general procedure involves the extraction of the dried and powdered resin with an organic solvent such as acetone. This crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. These methods typically include column chromatography using silica gel, followed by further purification steps like preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, including this compound. The elucidation of its structure was achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Classification within Prenylated Caged Xanthones

This compound is classified as a polyprenylated caged xanthone (B1684191). The core of its structure is the xanthone nucleus, a dibenzo-γ-pyrone. This is decorated with isoprenoid (prenyl) side chains. The "caged" designation refers to the intricate polycyclic system fused to the xanthone core.

The structural diversity within the prenylated caged xanthone class arises from variations in the number and position of prenyl groups, as well as modifications to the caged moiety and the xanthone core itself. This compound is distinguished from other members of this family, such as the more extensively studied gambogic acid, by specific substitutions and functional groups on its molecular framework. For instance, the naming prefix "deoxy-" suggests the absence of a hydroxyl group at a particular position compared to a related parent compound.

Natural Occurrence and Ethnobotanical Significance

This compound is found in nature primarily in the resinous exudate of trees belonging to the Garcinia genus (family Clusiaceae). scienceopen.com Garcinia hanburyi, a tree native to Southeast Asia, is a principal source of the gamboge resin from which this compound is isolated. scienceopen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H48O6 B3034424 Deoxygambogenin CAS No. 173614-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O6/c1-21(2)11-10-12-24(7)14-16-26-31(39)27(15-13-22(3)4)34-30(32(26)40)33(41)28-19-25-20-29-36(8,9)44-37(35(25)42,18-17-23(5)6)38(28,29)43-34/h11,13-14,17,19,25,29,39-40H,10,12,15-16,18,20H2,1-9H3/b24-14+/t25-,29+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSLEZZCJZXNQG-FZHSXGHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315081
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173614-93-2
Record name (-)-Desoxygambogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173614-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biogenetic Pathways and Mechanistic Elucidation

Proposed Biosynthesis of the Prenylated Caged Xanthone (B1684191) Core

The formation of the distinctive caged scaffold of compounds like deoxygambogenin is believed to follow a multi-step biosynthetic route, a hypothesis that has been refined over decades of research.

The fundamental carbon skeleton of the xanthone core is proposed to originate from a combination of two primary metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. tandfonline.comtandfonline.com The shikimate pathway, a central route in plants and microorganisms for the biosynthesis of aromatic amino acids, provides key aromatic precursors. nih.govslideshare.net Concurrently, the acetate pathway, which involves the stepwise condensation of two-carbon units from acetyl-CoA, contributes the remaining carbon atoms. wikipedia.org This mixed biosynthetic origin converges to form common benzophenone (B1666685) intermediates, which serve as the foundational structures for the subsequent elaboration into the xanthone framework. tandfonline.comtandfonline.com

The most widely accepted hypothesis for the construction of the caged scaffold was put forth by Quillinan and Scheinmann in 1971. tandfonline.comtandfonline.com This proposal involves a critical sequence of pericyclic reactions:

Aromatic Claisen Rearrangement : The process begins with a nsf.govnsf.gov-sigmatropic rearrangement of a diprenylated xanthone precursor. organic-chemistry.org This thermal rearrangement relocates an allyl group from an oxygen atom to a carbon atom on the aromatic ring, forming an allene (B1206475) intermediate. nsf.gov

Intramolecular Diels-Alder Reaction : Following the Claisen rearrangement, the newly formed intermediate undergoes an intramolecular [4+2] cycloaddition, commonly known as the Diels-Alder reaction. nsf.govresearchgate.net This step is crucial as it forges the complex, polycyclic caged structure characteristic of this compound and related natural products. tandfonline.comtandfonline.com

This tandem cascade efficiently transforms a relatively simple, planar xanthone precursor into a three-dimensional caged molecule.

Regiochemical Control in Xanthone Biogenesis

A key aspect of the biosynthesis of caged xanthones is the control of regiochemistry during the Claisen rearrangement. The initial allylation of the xanthone core can occur at different positions, and the subsequent rearrangement is not always perfectly regioselective. tandfonline.com For instance, allylation can potentially happen at both the C5 and C6 positions of the xanthone ring, leading to two distinct intermediates. tandfonline.com These intermediates, upon undergoing the subsequent Diels-Alder cascade, would generate different caged scaffolds. tandfonline.com

Research into the biomimetic synthesis of related compounds has shown that the regioselectivity of the cascade can be influenced by electronic factors within the xanthone precursor. psu.edursc.org The electronic properties of substituents on the xanthone ring, such as the C9 carbonyl group and functionalities at the C1 position, can direct the rearrangement to occur at a specific site, thereby favoring the formation of one constitutional isomer over another. psu.edursc.org This suggests that in the natural biosynthesis, enzymatic control or the specific electronic nature of the physiological substrate dictates the precise structure of the final product, such as this compound.

Biomimetic Synthetic Validation of Biogenetic Hypotheses

The feasibility of the proposed biosynthetic pathway has been substantially supported by biomimetic total synthesis. nih.gov Laboratory syntheses that mimic the proposed natural reaction cascade provide strong evidence for the hypothetical pathway. psu.edursc.org

Notably, the concise total synthesis of forbesione (B1256395) and desoxymorellin, two natural products structurally related to this compound, was achieved using a biomimetic tandem Claisen/Diels-Alder reaction as the central strategy. psu.edursc.org In these synthetic efforts, scientists were able to demonstrate that a xanthone precursor, under thermal conditions, could be successfully converted into the complex caged core. psu.edursc.org Furthermore, these studies confirmed that the regiochemical outcome of the reaction cascade could be influenced by the choice of functional groups on the starting xanthone, lending credence to the hypothesis that electronic effects control the formation of specific isomers in nature. psu.edu The successful and regioselective construction of these intricate natural product scaffolds in the lab provides powerful validation for the long-standing biogenetic hypothesis proposed by Quillinan and Scheinmann. psu.edu

Chemical Synthesis and Analog Design

Strategies for the Total Synthesis of the Deoxygambogenin Framework

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, serving not only to confirm structural assignments but also as a platform for developing new synthetic methodologies and generating analogues. While specific detailed total synthesis routes for this compound itself are not extensively detailed in the readily available literature, the general approach to synthesizing related prenylated caged xanthones often involves intricate multi-step sequences. These strategies typically aim to construct the characteristic caged xanthone (B1684191) core, followed by the introduction of prenyl substituents and other functional groups. The challenges in total synthesis often lie in controlling stereochemistry, regioselectivity, and achieving high yields across numerous reaction steps. The development of efficient total synthesis pathways is vital for providing access to this compound and its structural variants for further biological evaluation, especially when natural sources are limited.

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis offers a practical approach to generating this compound derivatives by starting with a naturally isolated precursor and performing targeted chemical modifications. This strategy capitalizes on the inherent complexity of the natural product's core structure, which can be challenging to assemble de novo through total synthesis.

A preliminary structure-activity relationship (SAR) study investigated the impact of several structural modifications on this compound's biological activity. These modifications included:

Substitution at C-18 and C-19: Introducing substituents at these positions.

Pyran Ring Opening: Altering the integrity of the pyran ring connected at the C-2 and C-3 positions, leading to compounds like isogambogenin (B3034428) and isogambogenic acid.

Modification at C-24: Transforming the methyl group at the C-24 position into a formyl or a carboxylic acid unit.

The findings from this preliminary study indicated that these specific modifications did not significantly alter the compound's biological activity nih.gov. This suggests that the core xanthone skeleton and certain functional groups might be more critical for activity than subtle variations at these specific sites.

Table 1: Investigated Structural Modifications of this compound and Their Impact on Biological Activity

Modification TypePosition(s) AffectedNature of ChangeReported Impact on Activity
SubstitutionC-18Introduction of a substituentNot significantly changed
SubstitutionC-19Introduction of a substituentNot significantly changed
Pyran Ring ModificationC-2 and C-3Opening of the pyran ringNot significantly changed
Functional Group Transformation (C-24)C-24Methyl group to formyl or carboxylic acidNot significantly changed

Note: Data based on preliminary structure-activity relationship studies nih.gov. Specific biological activity metrics (e.g., IC50 values) were not detailed in the provided snippets for these specific modifications.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues aims to systematically explore its chemical structure to identify key pharmacophores and optimize its therapeutic potential. This involves understanding how specific structural features contribute to biological activity and then synthesizing compounds that either retain or enhance these features.

Structural diversification is a key strategy in analogue design. As noted in the preliminary SAR study, variations at positions such as C-18, C-19, the pyran ring, and the C-24 methyl group were explored. The observation that these modifications did not drastically change activity implies that the fundamental caged xanthone scaffold is robust in maintaining certain biological functions. Future diversification efforts could explore:

Modifications to the prenyl groups: Altering the chain length, branching, or saturation of the prenyl substituents.

Introduction of polar functionalities: Adding hydroxyl, amino, or carboxyl groups at different positions on the xanthone core or side chains to influence solubility and target interactions.

Changes to the oxygenation pattern: Modifying the placement or number of oxygen atoms within the xanthone framework.

Stereochemical variations: Synthesizing epimers or diastereomers of this compound or its analogues to probe stereochemical requirements for activity.

These diversification strategies are essential for mapping the three-dimensional space around the this compound scaffold and identifying regions critical for biological interaction.

The "bioactive scaffold" refers to the fundamental molecular framework responsible for a compound's biological activity. For prenylated caged xanthones, including this compound, the 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold has been identified as a crucial structural feature for biological activities tandfonline.com.

The optimization of this scaffold involves synthesizing analogues that refine the interactions with biological targets. While direct optimization studies specifically detailing this compound's scaffold refinement are limited in the provided information, the broader research on prenylated caged xanthones, such as gambogic acid, indicates that analogues have been designed to be effective against specific diseases, including certain types of liver cancer for which no current chemotherapeutic treatment is available tandfonline.comtandfonline.com. This suggests that structural modifications are being rationally pursued to enhance potency, selectivity, and bioavailability. The ongoing structure-activity relationship (SAR) studies are central to this optimization process, guiding the design of new analogues with improved therapeutic profiles.

Compound List:

this compound

Isogambogenin

Isogambogenic acid

Gambogic acid

Pharmacological Spectrum and Pre Clinical Bioactivity Assessment

Antiviral Activity: Focus on Anti-HIV-1 Mechanismstandfonline.comnih.gov

Prenylated caged xanthones have emerged as a class of bioactive compounds with notable anti-HIV-1 activity. tandfonline.comtandfonline.com The investigation into these natural products represents a significant avenue for the development of novel antiviral agents. While research on Deoxygambogenin itself is specific, the activities observed in closely related analogues offer valuable insights into its potential mechanisms of action against HIV-1. The first report on the anti-HIV-1 activity of this class of compounds highlighted their potential in inhibiting viral replication. tandfonline.comtandfonline.com

A key mechanism in HIV-1 pathology is the formation of syncytia, where an infected cell expressing viral envelope glycoproteins on its surface fuses with neighboring uninfected CD4+ cells, leading to the formation of large, multinucleated giant cells and facilitating viral spread. nih.govresearchgate.net The inhibition of this process is a critical target for anti-HIV therapies. Certain antiviral agents function by modifying the viral envelope glycoproteins, thereby hindering their ability to mediate membrane fusion. researchgate.net For instance, inhibitors of glycosylation like Castanospermine have been shown to block syncytium formation by interfering with the proper processing of the gp160 envelope precursor protein. researchgate.net While direct studies on this compound's effect on syncytium formation are not detailed in the provided context, the established anti-HIV-1 activity of the prenylated caged xanthone (B1684191) class suggests that interference with viral entry and fusion processes, including syncytia formation, is a plausible mechanism of action. tandfonline.comtandfonline.com

Diverse Biological Activities of Prenylated Caged Xanthones Applicable to this compound Researchtandfonline.comnih.gov

The broader family of prenylated caged xanthones, to which this compound belongs, exhibits a remarkable array of biological activities. tandfonline.comtandfonline.comnih.gov These compounds have been identified as promising therapeutic leads for a variety of diseases, largely owing to their unique and complex chemical architecture. tandfonline.com The key structural feature responsible for these activities is the 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. tandfonline.com The spectrum of activities includes antineoplastic, antimicrobial, anti-inflammatory, and neurotrophic effects, providing a comprehensive preclinical profile that is applicable to this compound. tandfonline.comtandfonline.comnih.gov

The anticancer properties of prenylated caged xanthones are among their most extensively studied biological activities. tandfonline.comnih.gov Compounds in this class have demonstrated significant cytotoxicity against a variety of mammalian cancer cell lines. tandfonline.comtandfonline.commdpi.com Gambogic acid, a prominent member of this family, has shown efficacy against cancers of the breast, liver, lung, and colon, among others. nih.gov The primary mechanism underlying this antineoplastic potential is the induction of apoptosis. nih.govnih.gov Furthermore, these compounds have been shown to arrest the cell cycle and inhibit telomerase and angiogenesis. nih.gov Some analogues have also been effective against drug-resistant cancer cell lines. tandfonline.com

Table 1: Cytotoxic Activity of Select Prenylated Caged Xanthones

CompoundCancer Cell LineActivity MetricValue
Gambogic acidK562/SIC501.32 µM
Gambogic acidK562/R (resistant)IC500.89 µM
Epigambogic acidK562/SIC501.11 µM
Epigambogic acidK562/R (resistant)IC500.86 µM
Caged Xanthones MixHT-29ED500.36–3.2 µM
Gaudichaudione AP388-Similar activity to resistant line
Gaudichaudione ADoxorubicin-resistant P388-Similar activity to sensitive line

This table is interactive and can be sorted by column.

Several prenylated caged xanthones have been evaluated for their antimicrobial properties, particularly their antibacterial activity. tandfonline.comtandfonline.com A notable finding is the efficacy of certain compounds against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. tandfonline.comnih.gov Scortechinone B, isolated from Garcinia scortechinii, demonstrated significant activity against an MRSA strain with a minimum inhibitory concentration (MIC) of 2 µg/mL. tandfonline.comtandfonline.com The antimicrobial activity appears to be influenced by the specific arrangement of functional groups on the xanthone scaffold. nih.gov

The anti-inflammatory properties of xanthones are well-documented. mdpi.commdpi.com Prenylated caged xanthones, including gambogic acid, contribute to this activity by modulating key inflammatory pathways. tandfonline.comnih.gov Studies have shown that gambogic acid can inhibit the NF-κB signaling pathway, a central mediator of inflammation. tandfonline.com It has also been shown to suppress levels of inflammatory molecules and cytokines in models of rheumatoid arthritis. nih.gov The anti-inflammatory effects of this class of compounds are linked to their ability to modulate various pro-inflammatory and anti-inflammatory cytokines. nih.govmdpi.com

Certain derivatives of prenylated caged xanthones have demonstrated neurotrophic activity, indicating potential interactions with neurotrophic receptors. tandfonline.comtandfonline.com For example, gambogic amide has been identified as a selective agonist for the TrkA receptor. tandfonline.comtandfonline.com This interaction confers robust neurotrophic activity and can prevent neuronal cell death. This finding suggests that the caged xanthone scaffold could be a valuable template for developing agents to treat neurodegenerative diseases.

Antiatherogenic Properties

A comprehensive review of scientific literature and research databases reveals a significant gap in the current understanding of the pharmacological effects of this compound. Specifically, there is no available scientific information or research data regarding the antiatherogenic properties of this particular chemical compound.

Atherosclerosis is a complex inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances within the artery walls, leading to the formation of plaques. Key processes in the development of atherosclerosis include lipid accumulation within macrophages, leading to the formation of "foam cells," and a chronic inflammatory response.

Despite extensive searches for studies investigating the effects of this compound on these critical aspects of atherosclerosis, no research has been identified. Consequently, there are no available findings on its potential to inhibit foam cell formation, reduce lipid accumulation in macrophages, or modulate inflammatory pathways relevant to this cardiovascular disease.

Therefore, it is not possible to provide detailed research findings or data tables on the antiatherogenic properties of this compound at this time. This lack of information highlights an area for potential future research to explore the therapeutic possibilities of this compound in cardiovascular medicine.

Molecular Mechanisms of Action and Cellular Target Engagement

Induction of Programmed Cell Death Pathways

Deoxygambogenin has been shown to initiate apoptosis, a form of programmed cell death, through mechanisms that involve both the mitochondria and the activation of specific enzymes called caspases.

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a primary route through which cells undergo programmed cell death in response to internal stress signals like DNA damage or oxidative stress. letstalkacademy.com This pathway is heavily dependent on the mitochondria. letstalkacademy.com A crucial event in this process is Mitochondrial Outer Membrane Permeabilization (MOMP), which is considered the "point of no return" for the cell, irreversibly committing it to death. letstalkacademy.comassaygenie.com MOMP leads to the release of several pro-apoptotic proteins from the space between the inner and outer mitochondrial membranes into the cell's cytoplasm. assaygenie.comscielo.org.ar

One of the key proteins released is cytochrome c. scielo.org.ar In the cytoplasm, cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (APAF1), triggering the formation of a complex known as the apoptosome. nih.govresearchgate.net This complex then activates initiator caspases, setting off a cascade of events that dismantle the cell. nih.govabcam.cn

The Bcl-2 family of proteins tightly regulates MOMP. letstalkacademy.com This family includes both pro-apoptotic members, such as Bax and Bak, which promote membrane permeabilization, and anti-apoptotic members, like Bcl-2 and Bcl-xL, which inhibit this process. letstalkacademy.com The balance between these opposing factions determines the cell's fate.

Caspases are a family of cysteine proteases that act as the executioners of apoptosis. abcam.cn They are produced as inactive precursors, or pro-caspases, and are activated through a proteolytic cascade. bio-rad-antibodies.com This cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. abcam.cn

In the intrinsic pathway, the formation of the apoptosome leads to the activation of an initiator caspase, caspase-9. nih.govabcam.cn Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. researchgate.netbio-rad-antibodies.com These effector caspases are responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov The extrinsic and intrinsic pathways can be linked through the protein Bid. Caspase-8, an initiator caspase in the extrinsic pathway, can cleave Bid into a truncated form (tBid), which then translocates to the mitochondria to promote MOMP, thus amplifying the apoptotic signal. assaygenie.comresearchgate.net

Table 1: Key Proteins in this compound-Induced Apoptosis

Protein/Complex Role in Apoptosis
Mitochondria Central organelle in the intrinsic pathway of apoptosis. letstalkacademy.com
Cytochrome c Released from mitochondria; binds to APAF1 to initiate apoptosome formation. scielo.org.arnih.gov
APAF1 Forms the apoptosome upon binding to cytochrome c. nih.gov
Apoptosome Protein complex that activates initiator caspase-9. nih.govresearchgate.net
Bcl-2 Family Regulators of mitochondrial outer membrane permeabilization (MOMP). letstalkacademy.com
Caspases Proteases that execute the final stages of apoptosis. abcam.cn
Caspase-9 Initiator caspase activated by the apoptosome. nih.govabcam.cn

| Caspase-3/7 | Effector caspases activated by caspase-9. researchgate.netbio-rad-antibodies.com |

Modulation of Transcriptional and Signaling Networks

In addition to inducing apoptosis, this compound can also influence cellular behavior by modulating critical transcriptional and signaling networks.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a significant role in regulating immune and inflammatory responses, as well as cell survival. nih.gov The activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of inhibitory proteins known as IκB. nih.gov This allows NF-κB to move into the nucleus and turn on the expression of specific genes. nih.gov

Some compounds can inhibit the NF-κB pathway, which can reduce inflammation and make cancer cells more susceptible to treatments. nih.gov For instance, the related compound gambogic acid has been shown to inhibit NF-κB activation. tandfonline.com This inhibition can enhance apoptosis induced by other signals. tandfonline.com

The p53 protein is a critical tumor suppressor that responds to cellular stress, particularly DNA damage, by halting the cell cycle or initiating apoptosis. nih.gov The transcriptional activity of p53 is essential for these functions. nih.gov Normally, p53 levels are kept low by another protein, MDM2, which targets p53 for degradation. abcam.cn

Following DNA damage, p53 can be stabilized and activated, leading to the transcription of genes involved in apoptosis, such as those encoding the pro-apoptotic proteins Bax and Bak. assaygenie.com Some natural compounds have been found to stabilize and activate p53 by downregulating the expression of MDM2. tandfonline.com Furthermore, some compounds can trigger DNA damage signaling that leads to the activation of p53. tandfonline.com

Cells have sophisticated mechanisms to detect and respond to DNA damage to maintain genomic integrity. nih.gov The DNA damage response (DDR) network involves kinases like ATM and ATR, which, along with their downstream targets Chk1 and Chk2, coordinate DNA repair, cell cycle arrest, and apoptosis. mdpi.com

The ATR-Chk1 pathway is particularly important in responding to single-stranded DNA breaks and replication stress. nih.govmdpi.com When activated, ATR phosphorylates and activates Chk1, which in turn phosphorylates other proteins to halt the cell cycle and allow for DNA repair. plos.org If the damage is too severe, this pathway can also lead to apoptosis. mdpi.com Research on the related compound gambogic acid has shown that it can trigger DNA damage signaling, leading to the activation of the ATR-Chk1 pathway. tandfonline.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Gambogic acid
Cytochrome c
Bax
Bak
Bcl-2
Bcl-xL
Bid
tBid
IκB

Receptor Tyrosine Kinase and Small GTPase Interventions

Extensive research into the molecular mechanisms of prenylated caged xanthones, a class of compounds to which this compound belongs, has revealed various biological activities, including cytotoxic effects against several cancer cell lines. tandfonline.com However, specific data detailing the direct interaction of this compound with certain receptor tyrosine kinases and small GTPases remains limited in the available scientific literature.

While related compounds such as gambogic acid have been studied for their inhibitory effects on these pathways, the explicit mechanisms for this compound have not been similarly elucidated. tandfonline.com The following sections address the specific targets outlined, based on currently available information.

Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) Tyrosine Phosphorylation Inhibition

There is currently no specific scientific evidence available to confirm that this compound directly inhibits the tyrosine phosphorylation of Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ). Research on the broader class of caged xanthones has identified compounds that interfere with PDGF-Rβ signaling, but these findings have not been specifically attributed to this compound. tandfonline.com Platelet-derived growth factor receptors (PDGFRs) are crucial in processes like cell proliferation and migration, and their inhibition is a key area of cancer research. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Phosphorylation Inhibition

Specific data on the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine phosphorylation by this compound is not available in the current body of scientific literature. The EGFR pathway is a critical regulator of cell growth and division, and its inhibition is a validated strategy in cancer therapy. nih.gov While studies have detailed the EGFR-inhibitory effects of other natural compounds, the direct action of this compound on EGFR has not been documented.

Rac1 Activity Disruption

There is no specific information available from research studies indicating that this compound disrupts the activity of Rac1, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and proliferation. nih.gov The disruption of Rac1 activity can impact various cellular functions and has been linked to pathological conditions, but a direct mechanistic link to this compound has not been established. nih.gov

Structure Activity Relationship Sar Analysis and Pharmacophore Elucidation

Identification of Key Structural Determinants for Bioactivity

Systematic modifications of the gambogic acid scaffold have revealed that several regions are crucial for its cytotoxic and anti-cancer effects. The core caged xanthone (B1684191) structure is considered fundamental to its activity. researchgate.net

Key structural features influencing bioactivity include:

The α,β-Unsaturated Ketone: The double bond at the C-9/10 position within the α,β-unsaturated ketone system is critical for biological activity. nih.gov Saturation of this double bond has been shown to decrease the anti-tumor activity, indicating that this Michael acceptor site is likely involved in covalent interactions with biological targets. mdpi.com

The C-30 Carboxyl Group: Modifications at the C-30 carboxyl group have a significant impact on the compound's potency and properties. Esterification or amidation at this position can modulate the compound's lipophilicity and cellular uptake. mdpi.comvietnamjournal.ru For instance, the introduction of certain nitrogen-containing moieties through amidation has led to derivatives with enhanced anticancer activities compared to the parent compound, Gambogic Acid. vietnamjournal.ru The length and nature of the linker between the C-30 position and any attached substituent also play a role in modulating activity. vietnamjournal.ru

The C-6 Hydroxyl and C-8 Ketone: While modifications at these positions have been explored, they have not led to dramatic improvements in activity, suggesting they are less critical for optimization than other parts of the molecule. nih.gov

Allyl Groups at C-34/C-39: The prenyl groups are important for the molecule's interaction with cellular targets. Modifications to the double bonds at C-32/33 and C-37/38 have been explored to develop novel derivatives. nih.govmdpi.com

The following table summarizes the cytotoxic activity (IC50 in µM) of selected Gambogic Acid derivatives against various cancer cell lines, illustrating the impact of modifications at the C-30 carboxyl group. vietnamjournal.ru

CompoundR Group (at C-30)A549 (IC50 µM)HepG-2 (IC50 µM)MCF-7 (IC50 µM)
Gambogic Acid -OH1.681.571.83
Compound 9 -NH(CH2)3-pyrimidine0.641.491.27
Compound 10 -NH(CH2)2-pyrimidine0.821.531.41
Compound 11 -NH(CH2)4-pyrimidine0.881.611.55
Compound 13 -NH(CH2)3-CN1.021.721.68

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. tandfonline.com For complex natural products like Deoxygambogenin, 3D-QSAR models are particularly valuable as they consider the three-dimensional arrangement of atoms. nih.gov

While specific 3D-QSAR studies for this compound are not widely published, the principles of this methodology can be outlined based on studies of similar complex molecules like xanthone derivatives. tandfonline.com A typical 3D-QSAR study involves:

Data Set Selection: A series of analogs with a range of biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Molecular fields (steric and electrostatic) are calculated around the aligned molecules.

Statistical Analysis: Methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the variations in the molecular fields with the variations in biological activity. frontiersin.org

Model Validation: The predictive power of the resulting QSAR model is rigorously tested using internal and external validation methods. tandfonline.com

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the structure would likely lead to increased or decreased activity. For example, a CoMFA steric contour map might show areas where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhancing biological activity. Similarly, electrostatic contour maps indicate regions where positive (blue contours) or negative (red contours) charge is beneficial. frontiersin.org Such models provide a predictive framework for the rational design of new, more potent analogs of this compound. nih.gov

Stereochemical Influences on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral natural products. Gambogic acid, and by extension this compound, possesses multiple chiral centers, leading to the possibility of various stereoisomers.

A notable aspect of Gambogic Acid's chemistry is its susceptibility to epimerization at the C-2 position, leading to the formation of epi-gambogic acid. Studies have shown that under certain conditions, such as heating, an equilibrium mixture of gambogic acid and epi-gambogic acid can be formed.

Interestingly, biological studies comparing the cytotoxic effects of pure gambogic acid, its pyridinium (B92312) salt, and the equilibrated mixture of gambogic acid and epi-gambogic acid on MDA-MB-231 breast cancer cells revealed similar levels of cytotoxicity. All formulations induced apoptotic cell death with comparable efficacy, suggesting that for this particular activity and cell line, the stereochemistry at the C-2 position may not be a critical determinant of cytotoxicity.

Emerging Research Avenues and Translational Perspectives

Delineation of Unexplored Molecular Targets

Research into the biological activities of deoxygambogenin and its closely related compounds, such as gambogic acid, has identified several potential molecular targets and mechanisms of action. This compound has demonstrated the ability to inhibit HIV-1-mediated syncytium formation, with reported ED50 values of 3.0 μg/mL and a therapeutic index (TI) of 1.7 tandfonline.comtandfonline.com. Related compounds like dihydroisomorellin showed similar inhibitory effects with an ED50 of 1.2 μg/mL and a TI of 4.7 tandfonline.comtandfonline.com. Furthermore, gambogic acid and dihydroisomorellin exhibited potent HIV-1 reverse transcriptase inhibition activity (IC50 < 50 μg/mL) tandfonline.comtandfonline.com.

Gambogic acid, in particular, has been investigated for its anticancer properties. It has been shown to induce apoptosis and, when used in combination with 5-fluorouracil (B62378) (5-FU), to modulate key metabolic enzymes involved in 5-FU's action. Specifically, gambogic acid has been observed to decrease the mRNA levels of thymidine (B127349) synthetase and dihydropyrimidine (B8664642) dehydrogenase, while increasing the mRNA level of orotate (B1227488) phosphoribosyltransferase tandfonline.comtandfonline.com. Additionally, gambogic acid and its derivatives have been identified as transmembrane tyrosine kinase TrkA agonists, capable of activating downstream signaling pathways such as PI 3-kinase/Akt and MAP kinase tandfonline.comtandfonline.com. The elucidation of further molecular targets and detailed mechanisms of action is an active area of research, increasingly employing computational approaches, including bioinformatics, machine learning, and analysis of -omics data, to map complex cellular signaling pathways nih.gov.

Compound/ActivityTarget/PathwayMetric/ValueReference
This compoundHIV-1 syncytium formationED50: 3.0 μg/mL tandfonline.comtandfonline.com
DihydroisomorellinHIV-1 syncytium formationED50: 1.2 μg/mL tandfonline.comtandfonline.com
Gambogic AcidHIV-1 reverse transcriptaseIC50 < 50 μg/mL tandfonline.comtandfonline.com
Gambogic AcidMetabolic enzymes (in 5-FU synergy)Modulates TS, DPD, OPRT tandfonline.comtandfonline.com
Gambogic AcidTransmembrane tyrosine kinase TrkA receptorAgonist tandfonline.comtandfonline.com
Gambogic AcidPI 3-kinase/Akt and MAP kinase signaling pathwaysActivation tandfonline.comtandfonline.com

Innovative Strategies for Analog Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity collaborativedrug.comgardp.orgwikipedia.orgresearchgate.netnih.gov. These studies are instrumental in guiding the design and synthesis of novel analogs with optimized properties, such as enhanced potency, improved selectivity, reduced toxicity, and better pharmacokinetic profiles collaborativedrug.comgardp.orgresearchgate.netnih.gov. For prenylated caged xanthones, including this compound, preliminary SAR investigations have suggested that certain structural modifications may not significantly alter activity. For instance, substitutions of a hydroxy group at specific positions, or the opening of the pyran ring (as seen in this compound itself), did not lead to substantial changes in activity in some contexts nih.gov.

Current strategies for analog development often involve creating diverse libraries of natural product derivatives. These libraries are then screened to identify compounds with improved or novel biological activities labmanager.com. By systematically modifying core structures and exploring variations in functional groups, researchers can map the chemical space around a lead compound, identifying key pharmacophores and optimizing interactions with target biomolecules.

Compound Class/ModificationEffect on ActivityRationale/ObservationReference
Prenylated Caged Xanthones (e.g., this compound)No significant change in activity observed for certain modificationsSubstitution of hydroxy group at C-18 or C-19; Opening of pyran ring; Modification of C-24 methyl group. nih.gov
General SAR StudiesOptimization of potency, selectivity, and reduction of toxicityGuiding medicinal chemistry efforts to design improved drug candidates. collaborativedrug.comgardp.orgwikipedia.orgresearchgate.netnih.gov
Natural Product Derivatives Libraries (e.g., MraY inhibitor analogs)Generation of diverse analogs for biological evaluationSystematic synthesis and screening of core structures with various modulating regions to identify active compounds. labmanager.com

Integration into Combinatorial Therapeutic Approaches

The exploration of this compound and related compounds within combinatorial therapeutic strategies holds significant promise. Combination therapy, which involves the simultaneous or sequential administration of multiple agents, can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of individual effects mdpi.comcancer.gov. This approach can enhance efficacy, overcome drug resistance, and potentially reduce the required dosage of individual agents, thereby minimizing side effects mdpi.comastrazeneca.comefpia.eunih.gov.

For example, gambogic acid has demonstrated synergistic effects with 5-fluorouracil (5-FU) against gastric carcinoma cells, enhancing their proapoptotic activity. This synergy is attributed to gambogic acid's influence on the metabolic enzymes of 5-FU tandfonline.comtandfonline.com. In the broader context of cancer treatment, combination therapies are strategically employed to target multiple disease drivers, leading to deeper and more durable responses astrazeneca.comefpia.eu. While synergy is a key driver, some successful combinations may also rely on "bet-hedging" principles, where drugs act independently, increasing the probability that a patient will respond to at least one agent harvard.edu.

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing Deoxygambogenin’s structure, and how do these techniques resolve ambiguities in its molecular configuration?

this compound’s tricyclic xanthone skeleton and substituent positions require rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2D experiments like COSY and HMBC) identifies proton environments and carbon connectivity, while single-crystal X-ray diffraction confirms absolute stereochemistry and spatial arrangement . For example, highlights the use of X-ray diffraction to resolve the caged prenyl group and α,β-unsaturated carbonyl moiety, critical for distinguishing this compound from analogs like gambogic acid.

Q. How do researchers design cytotoxicity assays to evaluate this compound’s bioactivity, and what cell lines are most relevant for preliminary screening?

Standard protocols involve incubating cancer cell lines (e.g., HL-60 leukemia, NCI-H1650 bronchoalveolar carcinoma) with varying concentrations of this compound. Activity is quantified via IC50_{50} values using assays like MTT or SRB. reports IC50_{50} = 0.17 μM for gambogic acid (a close analog) against HL-60 cells, emphasizing the need to include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out tissue-specific effects .

Q. What chromatographic techniques are optimal for isolating this compound from natural sources, and how do researchers address challenges in purification?

Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are commonly used. Solvent systems like hexane/ethyl acetate gradients help separate xanthones with similar polarities. notes that structural analogs (e.g., 18-hydroxyepigambogic acid) often co-elute, necessitating repeated fractionation and spectroscopic validation at each step to ensure purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s bioactivity data, particularly when structural modifications yield inconsistent cytotoxicity trends?

SAR requires systematic modification of functional groups (e.g., hydroxylation at C-18/C-19, pyran ring opening) followed by comparative bioassays. reveals that substitutions at C-18 or C-19 do not significantly alter activity, suggesting the tricyclic core and α,β-unsaturated ketone are primary determinants of cytotoxicity. However, saturation of the C-8 double bond reduces potency, highlighting the need for molecular docking studies to validate target interactions .

Q. What experimental strategies are effective in identifying this compound’s molecular targets, and how can researchers validate these interactions in vitro?

Target identification often combines affinity chromatography (using biotinylated this compound) with proteomic analysis (LC-MS/MS). For validation, surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding kinetics. indirectly implicates topoisomerase inhibition or mitochondrial apoptosis pathways, but direct mechanistic studies are needed. Co-crystallization of this compound with suspected targets (e.g., Bcl-2 proteins) could provide atomic-level insights .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for this compound across studies, and what methodological variables most influence reproducibility?

Key variables include:

  • Cell passage number : Higher passages may exhibit genetic drift.
  • Assay duration : Prolonged incubation (72+ hours) enhances compound uptake but risks confounding cytotoxicity with apoptosis.
  • Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cell growth. Standardizing protocols per ’s guidelines (e.g., detailed supplemental methods, triplicate experiments) improves cross-study comparability .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity, and how do researchers optimize dosing regimens?

Murine xenograft models (e.g., HL-60 tumors in nude mice) are standard. Pharmacokinetic parameters (Cmax_{max}, t1/2_{1/2}) are assessed via LC-MS/MS of plasma samples. ’s cytotoxicity data suggest starting doses of 2–5 mg/kg, but hepatotoxicity risks (common with xanthones) require monitoring liver enzymes (ALT/AST) and histological analysis .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s therapeutic potential?

  • Feasible : Prioritize questions answerable with available resources (e.g., access to natural product libraries).
  • Novel : Explore understudied mechanisms, such as immunomodulatory effects.
  • Ethical : Use in vitro models before progressing to animal studies. emphasizes aligning questions with gaps in existing SAR data, such as the role of C-24 substituents .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies, and how do researchers handle outliers?

Nonlinear regression (e.g., log-dose vs. response) calculates IC50_{50} values. Outliers are assessed via Grubbs’ test or robust regression. mandates reporting confidence intervals and effect sizes to contextualize biological significance over mere statistical significance .

Data Presentation Standards

Q. How should researchers present spectroscopic and bioactivity data to meet journal-specific reproducibility requirements?

  • NMR : Report chemical shifts (δ in ppm), coupling constants (Hz), and integration.
  • X-ray : Include CIF files with deposition numbers (e.g., CCDC 1234567).
  • Bioassays : Tabulate IC50_{50} values with 95% confidence intervals and sample sizes.
    and require raw data in supplementary materials and adherence to IUPAC nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.